(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a cyclopentane ring substituted with an amino group, a carboxylic acid group, and a bromophenyl group. Its unique structure makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions . Another approach involves the use of circular RNAs and specific DNA molecules to produce the desired compound through a series of transcription and splicing reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminium hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 2,4-Dibromo-3,6-dimethyl-phenylamine
Uniqueness
(1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is unique due to its chiral nature and specific substitution pattern on the cyclopentane ring. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14BrNO2 |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
(1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12-/m1/s1 |
InChI Key |
HXBKFSNTNCFTHX-BXKDBHETSA-N |
Isomeric SMILES |
C1C[C@@](C[C@@H]1C2=CC=C(C=C2)Br)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N |
Origin of Product |
United States |
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